molecular formula C12H21NO2 B13448764 4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid CAS No. 169045-06-1

4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B13448764
CAS No.: 169045-06-1
M. Wt: 211.30 g/mol
InChI Key: FIPQXTGMVOCSEE-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid is a compound that features a piperidine ring attached to a cyclohexane ring, with a carboxylic acid functional group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with piperidine in the presence of a suitable catalyst . The reaction conditions often involve heating and the use of solvents like methanol or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps like hydrogenation, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols .

Scientific Research Applications

4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with piperidine moieties.

    Industry: Utilized in the production of various pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes like cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid is unique due to its specific structure, which combines the stability of the cyclohexane ring with the reactivity of the piperidine ring.

Properties

CAS No.

169045-06-1

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

4-piperidin-1-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H21NO2/c14-12(15)10-4-6-11(7-5-10)13-8-2-1-3-9-13/h10-11H,1-9H2,(H,14,15)

InChI Key

FIPQXTGMVOCSEE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCC(CC2)C(=O)O

Origin of Product

United States

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